molecular formula C24H25ClN4OS B11382063 (4-Benzylpiperazin-1-yl){5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}methanone

(4-Benzylpiperazin-1-yl){5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}methanone

Cat. No.: B11382063
M. Wt: 453.0 g/mol
InChI Key: KUBNRJWLEUYDEG-UHFFFAOYSA-N
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Description

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and benzyl positions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25ClN4OS

Molecular Weight

453.0 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidin-4-yl]methanone

InChI

InChI=1S/C24H25ClN4OS/c1-18-7-9-20(10-8-18)17-31-24-26-15-21(25)22(27-24)23(30)29-13-11-28(12-14-29)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3

InChI Key

KUBNRJWLEUYDEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)Cl

Origin of Product

United States

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